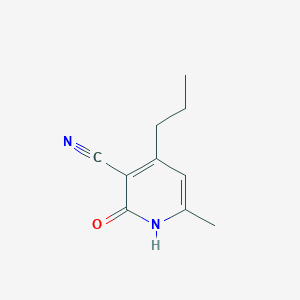

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile

Übersicht

Beschreibung

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridines This compound is characterized by its unique structure, which includes a nitrile group, a propyl group, and a methyl group attached to a dihydropyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-propyl-3-oxobutanenitrile with methylamine in the presence of a base, followed by cyclization to form the desired dihydropyridine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help maintain optimal reaction conditions, thereby improving the overall yield and reducing production costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with altered functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile and its analogs were tested against a range of bacteria and fungi. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer activity. In vitro studies on various cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis. For instance, one study reported that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Neuroprotective Effects

Recent research highlights the neuroprotective properties of this compound. It was found to protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pesticidal Activity

In agricultural research, the compound has shown efficacy as a pesticide. Field trials have indicated that formulations containing this compound effectively reduce pest populations without harming beneficial insects. This dual action makes it a valuable candidate for sustainable agriculture practices .

Growth Promotion in Plants

Studies have also explored the use of this compound as a plant growth regulator. It has been observed to enhance growth parameters such as root length and biomass in various crops. This application could be particularly beneficial in improving crop yields under suboptimal growth conditions .

Synthesis of Functional Materials

The unique chemical properties of this compound allow it to be utilized in synthesizing functional materials. For example, it serves as a precursor for creating polymers with enhanced thermal stability and mechanical strength. These materials are applicable in various industries including packaging and construction .

Nanotechnology Applications

In nanotechnology, the compound has been explored for its potential in creating nanoscale materials with specific electronic properties. Research indicates that incorporating this dihydropyridine into nanocomposites can improve conductivity and stability, making it suitable for electronic applications .

Data Summary Table

| Application Area | Specific Application | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Anticancer Properties | Induces apoptosis in MCF-7 cells | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Agricultural Science | Pesticidal Activity | Reduces pest populations effectively |

| Growth Promotion | Enhances root length and biomass | |

| Materials Science | Synthesis of Functional Materials | Used as a precursor for polymers with enhanced properties |

| Nanotechnology Applications | Improves conductivity/stability in nanocomposites |

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple pathogens. The results indicated a significant reduction in bacterial colonies at varying concentrations, highlighting its potential as an alternative to conventional antibiotics.

Case Study 2: Neuroprotection in Cell Cultures

In vitro experiments assessed the neuroprotective effects of the compound on neuronal cell cultures subjected to oxidative stress. The findings revealed a marked decrease in cell death rates compared to untreated controls, suggesting its viability as a therapeutic agent for neurodegenerative diseases.

Case Study 3: Agricultural Field Trials

Field trials conducted on crops treated with formulations containing this compound demonstrated significant reductions in pest infestations while promoting healthy plant growth metrics compared to untreated controls.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

- 6-Methyl-2-oxo-4-ethyl-1,2-dihydropyridine-3-carbonitrile

Uniqueness

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group, in particular, can influence the compound’s lipophilicity and its ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy compared to similar compounds .

Biologische Aktivität

Overview

6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile (CAS No. 16232-40-9) is a heterocyclic compound belonging to the class of pyridines. Its unique structure includes a nitrile group, a propyl group, and a methyl group attached to a dihydropyridine ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile |

| CAS Number | 16232-40-9 |

| PubChem CID | 15641801 |

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:

- Reactions with Methylamine : The reaction of 4-propyl-3-oxobutanenitrile with methylamine in the presence of a base.

- Continuous Flow Processes : Utilized in industrial settings to enhance efficiency and scalability .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have reported:

- Minimum Inhibitory Concentration (MIC) values indicating the effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

- Compounds derived from this structure can inhibit biofilm formation, enhancing their potential as antimicrobial agents .

Anticancer Activity

This compound has been explored for its anticancer properties:

- Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity towards cancerous cell lines while sparing non-cancerous cells. IC50 values ranged from sub-micromolar to low micromolar levels, indicating potent activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways.

- Receptor Binding : The compound can modulate receptor activity, contributing to its therapeutic effects .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including those based on this compound. Results showed:

- Effective inhibition zones against tested pathogens.

- Synergistic effects when combined with conventional antibiotics like Ciprofloxacin .

Study on Anticancer Efficacy

Another investigation focused on the anticancer potential of copper complexes involving this compound:

Eigenschaften

IUPAC Name |

6-methyl-2-oxo-4-propyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-4-8-5-7(2)12-10(13)9(8)6-11/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEAVIQHEGQVSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576174 | |

| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16232-40-9 | |

| Record name | 6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.